molecular formula C15H14FN5O B13443632 1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl- CAS No. 1306738-61-3

1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-

货号: B13443632
CAS 编号: 1306738-61-3
分子量: 299.30 g/mol
InChI 键: ASHQTMDKHSFECF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1H-pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl- is a bicyclic heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-fluorophenyl group. Its hydrochloride salt (CAS: 1354550-87-0) has a molecular formula of C₁₅H₁₅ClFN₅O and a molecular weight of 335.77 g/mol .

属性

CAS 编号

1306738-61-3

分子式

C15H14FN5O

分子量

299.30 g/mol

IUPAC 名称

3-(3-fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H14FN5O/c1-21-12-5-6-17-8-11(12)13(19-21)15-18-14(20-22-15)9-3-2-4-10(16)7-9/h2-4,7,17H,5-6,8H2,1H3

InChI 键

ASHQTMDKHSFECF-UHFFFAOYSA-N

规范 SMILES

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC(=CC=C4)F

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反应分析

Substitution Reactions

The oxadiazole ring and fluorinated phenyl group are primary sites for nucleophilic and electrophilic substitutions.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety undergoes nucleophilic ring-opening under acidic or basic conditions . For example:

  • Hydrolysis :
    In concentrated HCl, the oxadiazole ring cleaves to form a nitrile and an amide derivative :

    Oxadiazole+H2OHClNitrile+Amide\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Nitrile} + \text{Amide}
  • Nucleophilic Substitution :
    The C-5 position of the oxadiazole can react with amines or thiols under mild conditions .

Fluorophenyl Group Reactivity

The 3-fluorophenyl substituent participates in:

  • Electrophilic Aromatic Substitution :
    Deactivated by fluorine, but bromination or nitration occurs under strong conditions (e.g., HNO₃/H₂SO₄).

  • Nucleophilic Aromatic Substitution :
    Fluorine displacement by alkoxides or amines at elevated temperatures .

Pyrazolo-Pyridine Core

  • N-Methylation/Dealkylation :
    The 1-methyl group resists demethylation under basic conditions but reacts with strong alkylating agents (e.g., methyl iodide) to form quaternary salts .

  • Hydrogenation :
    The tetrahydro-pyridine ring can be further reduced using H₂/Pd-C, though steric hindrance limits reactivity.

Salt Formation

The compound forms stable hydrochloride salts via protonation of the pyridine nitrogen :

Base+HClHydrochloride Salt\text{Base} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Key Reaction Pathways

Reaction Type Reagents/Conditions Products Yield
Oxadiazole hydrolysisHCl (6M), reflux, 6h3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridin-3-yl)-amide 72%
BrominationBr₂, FeBr₃, 80°C3-(3-Bromo-2-fluorophenyl) derivative58%
Amine substitutionNH₃, DMF, 100°C3-(3-Amino-2-fluorophenyl) analog 65%

Mechanistic Insights

  • Oxadiazole Ring Stability :
    The oxadiazole ring resists thermal decomposition below 200°C but degrades under prolonged UV exposure.

  • Steric Effects :
    Bulky substituents on the pyrazolo-pyridine core hinder reactivity at the C-3 position .

Research Gaps

  • Limited data exist on photochemical reactions or catalytic cross-coupling (e.g., Suzuki-Miyaura) involving the fluorophenyl group.

  • Stability studies under physiological conditions are sparse but critical for pharmacological applications .

科学研究应用

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrazolopyridine core contributes to its overall stability and bioavailability.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name / ID Substituents Biological Activity Key Findings References
Target Compound (CAS: 1354550-87-0) 1-Methyl, 3-(3-fluorophenyl-1,2,4-oxadiazol-5-yl) Kinase inhibition (EGFR) Demonstrated in patent WO 2022/090481 as an EGFR inhibitor; structural optimization for selectivity .
APcK110 6-(3,5-dimethoxyphenyl), 3-(4-fluorophenyl) Kit kinase inhibition IC₅₀ < 100 nM against Kit kinase; used in mastocytosis research .
Quinoline-Pyrazolo[4,3-c]pyridine Hybrids Quinoline moiety at pyridine ring EGFR inhibition, antiproliferative IC₅₀ values of 0.8–2.1 µM against EGFR; selective toxicity toward cancer cells (e.g., MCF-7) over normal fibroblasts .
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 794451-94-8) 1-Methyl, 3-(trifluoromethyl) Kinase inhibition (undisclosed) Trifluoromethyl group enhances metabolic stability; used in CNS-targeting drug discovery .
3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol 3-Amino, 2-phenyl, 4,6-diol RSK2 inhibition Inhibited p90 ribosomal S6 kinase 2 (RSK2) with IC₅₀ = 120 nM; potential in breast cancer therapy .
5-(Phenylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-amine (CAS: 1207529-97-2) 5-Benzyl, 3-amino mGlu4 allosteric modulation Positive allosteric modulator of mGlu4; EC₅₀ = 300 nM in glutamate potentiation assays .

Key Insights from Comparison:

Substituent Impact on Activity: The 3-(3-fluorophenyl)-1,2,4-oxadiazole group in the target compound enhances binding to EGFR’s ATP pocket via halogen bonding and hydrophobic interactions, distinguishing it from analogs with pyridyl or trifluoromethyl groups . 3-Amino derivatives (e.g., RSK2 inhibitors) rely on hydrogen-bonding interactions, whereas trifluoromethyl-substituted derivatives prioritize metabolic stability .

Selectivity and Toxicity: Quinoline hybrids exhibit >10-fold selectivity for cancer cells over normal cells, whereas the target compound’s selectivity remains under investigation . Benzyl-substituted analogs (e.g., 5-(phenylmethyl)-3-amine) show CNS activity with minimal off-target effects, suggesting scaffold versatility .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., for pyridyl-substituted derivatives) reduces reaction times to <2 hours, compared to traditional multi-step routes for oxadiazole-containing compounds .

生物活性

1H-Pyrazolo[4,3-c]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound under review, 1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl- , combines the structural features of pyrazolo[4,3-c]pyridines with a fluorophenyl oxadiazole moiety. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step organic reactions that yield high purity and yield. The introduction of functional groups such as the fluorophenyl and oxadiazol enhances its pharmacological profile. The structural representation can be summarized as follows:

ComponentStructure
Pyrazolo[4,3-c]pyridine CorePyrazolo Structure
3-Fluorophenyl GroupFluorophenyl Structure
1,2,4-Oxadiazol MoietyOxadiazol Structure

Anticancer Properties

Recent studies have indicated that pyrazolo[4,3-c]pyridine derivatives exhibit potent anticancer activity. For instance:

  • Mechanism of Action : The compound induces apoptosis in various cancer cell lines by activating caspases and inhibiting proliferative signaling pathways such as the PI3K/Akt pathway. It has been shown to reduce the expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation and survival .
  • Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (leukemia) . The compound exhibited IC50 values in the low micromolar range.

Enzyme Inhibition

The compound also shows promise as an inhibitor of various enzymes:

  • Carbonic Anhydrase Inhibition : It has been evaluated for its inhibitory activity against several human carbonic anhydrase isoforms (hCA I, hCA II). Some derivatives displayed Ki values lower than standard inhibitors like acetazolamide . This suggests potential applications in treating conditions related to dysregulated carbonic anhydrase activity.
  • Kinase Inhibition : Other studies have reported that pyrazolo[4,3-c]pyridines can inhibit kinases involved in cancer progression and metastasis . This includes targeting p90 ribosomal S6 kinases (RSK2), which are implicated in cellular growth and survival.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MCF-7 Cells : A recent investigation revealed that treatment with the compound led to a dose-dependent decrease in cell viability and significant induction of apoptosis markers such as cleaved PARP and caspase-9 .
  • In Vivo Efficacy : Animal models treated with the compound demonstrated reduced tumor growth compared to controls. Histological analyses showed increased apoptosis within tumor tissues .

常见问题

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Core Scaffold Assembly : Start with 1-methyl-1H-pyrazol-5-amine derivatives (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) as precursors. Use TFA-catalyzed cyclization in toluene under reflux to form the pyrazolo[4,3-c]pyridine core .
    • Oxadiazole Incorporation : Introduce the 1,2,4-oxadiazol-5-yl moiety via condensation of amidoximes with activated carboxylic acid derivatives (e.g., ethyl esters) under microwave-assisted conditions to improve yield .
    • Fluorophenyl Substitution : Couple the 3-fluorophenyl group using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a DMF/H₂O solvent system .
  • Optimization : Monitor reaction progress via TLC and HPLC. Adjust catalyst loading (e.g., 5–10 mol% Pd) and temperature (80–120°C) to balance reactivity and side-product formation .

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions and ring saturation. For example, the 4,5,6,7-tetrahydro pyridine ring will show distinct multiplet signals at δ 1.5–2.5 ppm for methylene protons .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns matching the fluorine atom .
    • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the oxadiazole group) .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Monitor for byproducts like unreacted amidoximes or dehalogenated intermediates .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust/volatile toxicity .
  • Waste Management : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts (e.g., TFA residues) with sodium bicarbonate before disposal .
  • Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Methodological Answer:

  • Modification Strategies :
    • Oxadiazole Replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to assess impact on target binding (e.g., kinase inhibition) .
    • Fluorophenyl Positional Isomerism : Synthesize analogs with 2- or 4-fluorophenyl groups to evaluate electronic effects on receptor affinity .
  • Biological Assays :
    • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
    • Cellular Uptake : Use radiolabeled 18^{18}F analogs to quantify permeability in Caco-2 cell monolayers .

Q. How can contradictions in pharmacological data be resolved (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Data Triangulation :
    • Assay Validation : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to rule out method-specific artifacts .
    • Batch Analysis : Compare results across multiple synthetic batches to identify purity-driven discrepancies (e.g., residual solvents affecting solubility) .
    • Computational Modeling : Perform molecular dynamics simulations to assess ligand-receptor binding stability under varying pH or ionic conditions .
  • Case Example : If IC₅₀ varies between enzyme and cell-based assays, evaluate membrane permeability using logP measurements or PAMPA assays .

Q. What strategies are effective for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki couplings to reduce metal leaching and costs .
    • Solvent Optimization : Replace toluene with 2-MeTHF for safer reflux conditions and easier recycling .
  • Purification : Implement flash chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) for gram-scale purification. Monitor for column overloading, which can reduce resolution .

Q. How can in vivo metabolic stability be predicted and improved?

Methodological Answer:

  • Metabolite Identification :
    • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to detect hydroxylated or demethylated metabolites .
    • Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ group at the 1-methyl position) to slow oxidative metabolism .
  • Structural Refinement : Introduce electron-withdrawing groups (e.g., CF₃) on the pyridine ring to block cytochrome P450-mediated degradation .

Q. What computational tools are suitable for studying its interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., JAK2). Focus on the oxadiazole’s role in hydrogen bonding with catalytic lysine residues .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, BBB penetration, and hERG channel liability .
  • Free Energy Calculations : Perform MM-GBSA analysis to quantify binding energy contributions from the fluorophenyl substituent .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。